N5-(2,5-DIMETHOXYPHENYL)-N6-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE
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Overview
Description
N5-(2,5-DIMETHOXYPHENYL)-N6-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of oxadiazolopyrazines, which are characterized by their fused ring systems containing nitrogen and oxygen atoms. The presence of methoxy and fluorophenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science .
Preparation Methods
The synthesis of N5-(2,5-DIMETHOXYPHENYL)-N6-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,5-dimethoxyaniline with 4-fluoronitrobenzene under specific conditions to form the corresponding nitroaniline derivative. This intermediate is then subjected to cyclization reactions involving reagents such as hydrazine hydrate and acetic acid to form the oxadiazolopyrazine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N5-(2,5-DIMETHOXYPHENYL)-N6-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert nitro groups to amines.
Scientific Research Applications
N5-(2,5-DIMETHOXYPHENYL)-N6-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N5-(2,5-DIMETHOXYPHENYL)-N6-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE involves its role as a mitochondrial uncoupler. This compound disrupts the proton gradient across the mitochondrial membrane, leading to increased oxygen consumption and reduced ATP production. This mechanism is beneficial in conditions like NASH, where reducing liver triglyceride levels and improving fibrosis and inflammation are desired outcomes . The molecular targets and pathways involved include the mitochondrial respiratory chain and associated enzymes.
Comparison with Similar Compounds
N5-(2,5-DIMETHOXYPHENYL)-N6-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE can be compared with other similar compounds, such as:
5,6-Diamino- and 5,6-Dihydrazinofurazano[3,4-b]pyrazine: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
N-(2,5-Dimethoxyphenyl)-N’-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine: This compound has a similar structure but different substituents, affecting its reactivity and applications. The uniqueness of this compound lies in its specific combination of methoxy and fluorophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-N-(2,5-dimethoxyphenyl)-6-N-(4-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O3/c1-26-12-7-8-14(27-2)13(9-12)21-16-15(20-11-5-3-10(19)4-6-11)22-17-18(23-16)25-28-24-17/h3-9H,1-2H3,(H,20,22,24)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNDKQILCUBQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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